molecular formula C12H15BrO2S B14186399 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide CAS No. 848864-23-3

1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide

Cat. No.: B14186399
CAS No.: 848864-23-3
M. Wt: 303.22 g/mol
InChI Key: XXKWACPRLBEOQE-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a thiolane ring and a hydroxyphenyl group

Preparation Methods

The synthesis of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide typically involves a quaternization reaction. This process can be described as a second-order nucleophilic substitution (SN2) reaction, where a tertiary amine reacts with an alkyl halide. The reaction is often carried out in polar aprotic solvents at elevated temperatures to enhance the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Properties

CAS No.

848864-23-3

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C12H14O2S.BrH/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H

InChI Key

XXKWACPRLBEOQE-UHFFFAOYSA-N

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)O.[Br-]

Origin of Product

United States

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